molecular formula C12H15ClOS B13646178 1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one

Cat. No.: B13646178
M. Wt: 242.77 g/mol
InChI Key: WFIIXYOAYOCQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one is an organic compound characterized by the presence of a chlorophenyl group and an isobutylthio group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and isobutylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific biological context. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-2-(methylthio)ethan-1-one and 1-(4-Chlorophenyl)-2-(ethylthio)ethan-1-one share structural similarities but differ in the length and branching of the alkylthio group.

    Uniqueness: The presence of the isobutylthio group in this compound may confer unique chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanone

InChI

InChI=1S/C12H15ClOS/c1-9(2)7-15-8-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

WFIIXYOAYOCQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.